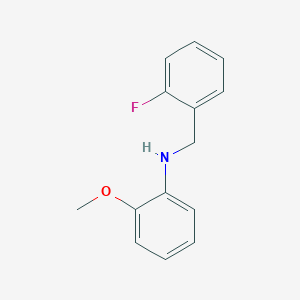

N-(2-Fluorobenzyl)-2-methoxyaniline

描述

Structure

3D Structure

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRGGXWAQVBVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Crystallographic Elucidation of N 2 Fluorobenzyl 2 Methoxyaniline S Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of N-(2-Fluorobenzyl)-2-methoxyaniline, detailing the environment of each proton, carbon, and fluorine atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the 2-fluorobenzyl ring, the 2-methoxyaniline ring, the methylene (B1212753) bridge, the amine group, and the methoxy (B1213986) group.

Aromatic Protons (2-Fluorobenzyl Ring): The four protons on this ring typically appear in the downfield region of approximately 6.90-7.40 ppm. Due to the influence of the fluorine atom and the methylene group, they exhibit complex splitting patterns (multiplets). The fluorine atom will introduce additional coupling (J-coupling) to the adjacent protons.

Aromatic Protons (2-Methoxyaniline Ring): The four protons on this ring are predicted to resonate between approximately 6.70 and 6.90 ppm. researchgate.net The electron-donating effects of both the methoxy (-OCH₃) and the secondary amine (-NH-) groups cause these protons to be shielded and thus appear at a relatively higher field (upfield) compared to unsubstituted benzene (B151609).

Methylene Protons (-CH₂-): The two protons of the methylene bridge that connects the two aromatic rings are expected to produce a singlet or a doublet (if coupled to the N-H proton) around 4.30-4.40 ppm. oregonstate.edu

Amine Proton (-NH-): The single amine proton is anticipated to show a broad signal. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature, but typically appears in the range of 4.0-5.0 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet at approximately 3.80-3.90 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (2-Fluorobenzyl) | 6.90 - 7.40 | Multiplet (m) | 4H |

| Aromatic (2-Methoxyaniline) | 6.70 - 6.90 | Multiplet (m) | 4H |

| Methylene (-CH₂-) | 4.30 - 4.40 | Singlet (s) or Doublet (d) | 2H |

| Amine (-NH-) | 4.0 - 5.0 | Broad Singlet (br s) | 1H |

| Methoxy (-OCH₃) | 3.80 - 3.90 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, a total of 14 distinct signals are expected (7 for each aromatic ring, 1 for the methylene carbon, and 1 for the methoxy carbon), assuming no accidental overlap.

Aromatic Carbons: The twelve aromatic carbons will resonate in the range of 110-160 ppm.

2-Fluorobenzyl Ring: The carbon atom directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF) and is expected around 160 ppm. The other carbons in this ring will also exhibit smaller C-F couplings.

2-Methoxyaniline Ring: The carbon attached to the methoxy group is expected around 147-153 ppm, while the carbon bonded to the nitrogen atom is predicted in a similar region. researchgate.netrsc.org The other carbons of this ring will appear between 110 and 122 ppm. researchgate.net

Methylene Carbon (-CH₂-): This carbon is expected to have a chemical shift in the range of 45-50 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears as a sharp signal around 55-56 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | ~160 (doublet, large ¹JCF) |

| Aromatic C-O / C-N | 145 - 153 |

| Aromatic C-H / C-C | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 56 |

| Methylene (-CH₂-) | 45 - 50 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

Chemical Shift: The chemical shift for a fluorine atom on a benzene ring is typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. thermofisher.comucsb.edu

Coupling: This signal would likely appear as a triplet of doublets or a more complex multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para protons).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -140 | Multiplet (m) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between adjacent protons on the 2-fluorobenzyl ring and on the 2-methoxyaniline ring, helping to trace the connectivity within each aromatic system. A correlation between the N-H proton and the -CH₂- protons would also confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting the different fragments of the molecule. libretexts.org Key HMBC correlations for this compound would include:

A correlation from the methylene (-CH₂-) protons to the ipso-carbon of the 2-fluorobenzyl ring and the C2 carbon of the 2-methoxyaniline ring.

A correlation from the N-H proton to the methylene carbon and to carbons within the 2-methoxyaniline ring.

Correlations from the methoxy protons (-OCH₃) to the C2 carbon of the aniline (B41778) ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy identifies the functional groups within a molecule based on their characteristic absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming the presence of its key functional groups. libretexts.org

N-H Stretch: As a secondary amine, a single, relatively sharp absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹), while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). orgchemboulder.compressbooks.pub

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1610 cm⁻¹ region, which are characteristic of the two benzene rings. orgchemboulder.com

C-N Stretching: A strong band corresponding to the aromatic amine C-N stretch is expected around 1250-1335 cm⁻¹. orgchemboulder.com

C-O Stretching: The C-O-C stretch of the aryl ether (methoxy group) should produce a strong, distinct band, typically around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

C-F Stretching: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1000-1350 cm⁻¹ range. uniroma1.it

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3100 - 3010 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |

| Aromatic Rings | C=C Stretch | 1610 - 1450 | Medium to Strong |

| Aromatic Amine | C-N Stretch | 1335 - 1250 | Strong |

| Aryl Ether | C-O Stretch | 1270 - 1230 | Strong |

| Aryl Fluoride | C-F Stretch | 1350 - 1000 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are sensitive to its specific structure and bonding. The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to its various functional groups. Analysis of similar compounds, like N-benzylaniline and 2-fluorobenzylamine (B1294385), allows for the prediction of these vibrational frequencies. researchgate.netrajpub.comnih.gov

Key expected vibrational modes include the N-H stretching of the secondary amine, aromatic C-H stretching from both phenyl rings, and the C-F stretching of the fluorobenzyl group. Additionally, C-O stretching from the methoxy group, C-N stretching, and various in-plane and out-of-plane bending vibrations of the aromatic rings would be observed. The presence of these distinct signals confirms the successful synthesis and provides a fingerprint for the compound's molecular structure.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3400 - 3450 |

| Aromatic C-H Stretch | Phenyl Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene (-CH₂) | 2850 - 2950 |

| C=C Aromatic Stretch | Phenyl Rings | 1580 - 1610 |

| C-N Stretch | Amine | 1250 - 1350 |

| C-F Stretch | Fluorobenzyl | 1200 - 1280 |

| Asymmetric C-O-C Stretch | Methoxy | 1230 - 1270 |

This table is illustrative, with wavenumber ranges based on data from analogous compounds. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For this compound (C₁₄H₁₄FNO), the molecular weight is 231.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231.

The fragmentation of this compound is predicted to be dominated by the cleavage of the weakest bond, the benzylic C-N bond. This would lead to two primary fragmentation pathways:

Formation of the 2-fluorobenzyl cation, which is stabilized by the phenyl ring, resulting in a prominent peak at m/z 109.

Formation of a fragment corresponding to the 2-methoxyaniline portion of the molecule.

Further fragmentation could involve the loss of a methyl group (•CH₃) from the methoxy moiety or the loss of carbon monoxide (CO) from the 2-methoxyaniline fragment. nist.govnih.gov This predictable fragmentation provides strong evidence for the compound's connectivity.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Ion Structure / Identity | Fragmentation Pathway |

|---|---|---|

| 231 | [C₁₄H₁₄FNO]⁺ | Molecular Ion [M]⁺ |

| 122 | [C₇H₈NO]⁺ | [M - C₇H₆F]⁺ |

| 109 | [C₇H₆F]⁺ | 2-Fluorobenzyl cation |

| 91 | [C₆H₅N]⁺ | Loss of CH₃O from m/z 122 |

This table presents predicted fragmentation patterns based on the chemical structure and data from analogous compounds like N-benzylaniline and 2-methoxyaniline. nist.govspectrabase.com

While low-resolution MS provides the nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. nih.gov For this compound, HRMS would be used to confirm its molecular formula, C₁₄H₁₄FNO.

The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated by summing the exact masses of its constituent atoms. Experimental measurement of this value via HRMS provides definitive confirmation of the compound's identity, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

The calculated exact mass is based on the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characteristic of the conjugated systems within a molecule. This compound contains two chromophores—the 2-fluorobenzyl ring and the 2-methoxyaniline ring—which are expected to produce distinct absorption bands.

The primary absorptions will be due to π→π* transitions within the aromatic rings. The presence of the amine (an auxochrome) and methoxy groups on one ring will likely cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted benzene. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The exact position of the absorption maxima (λ_max) can be influenced by solvent polarity. rajpub.comnist.gov

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Predicted λ_max (nm) |

|---|---|---|

| π→π* | Phenyl Rings | ~240 - 250 |

| π→π* | Substituted Phenyl Ring | ~280 - 300 |

This table is illustrative, with predicted values based on spectra of N-benzylaniline and 2-methoxyaniline. rajpub.comnist.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been published, the technique would provide definitive data on its conformation, bond lengths, and bond angles.

A single-crystal XRD analysis would reveal the exact spatial arrangement of every atom in this compound. Key structural parameters that would be determined include:

Bond Lengths and Angles: Precise measurements for all bonds (C-C, C-N, C-O, C-F, C-H, N-H) and the angles between them.

The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are expected to play a role in stabilizing the crystal structure:

N-H···O Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor, while the oxygen atom of the methoxy group is a potential hydrogen bond acceptor. This could form chains or dimeric motifs within the crystal. researchgate.net

C-H···F Interactions: The polarized C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor, interacting with C-H groups on neighboring molecules. mdpi.com

C-H···π Interactions: The electron-rich faces of the aromatic rings can interact with hydrogen atoms from C-H bonds of adjacent molecules.

π-π Stacking: Parallel-displaced or T-shaped stacking interactions between the aromatic rings of neighboring molecules are common packing features that contribute to crystal stability.

Analysis of the crystal structure of N-benzylaniline reveals that N-H···Cg (where Cg is the centroid of the aromatic ring) interactions are a dominant feature, forming chains of molecules in the crystal. nih.gov A similar motif, alongside the other potential interactions, would be anticipated in the lattice of this compound.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized and mapped onto the surface, providing a color-coded representation of the intermolecular contacts. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions such as hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts approximately equal to the van der Waals separation.

In the case of related structures, the analysis of fingerprint plots reveals the percentage contributions of various interactions. For instance, in similar aromatic amines and fluorinated benzyl (B1604629) derivatives, H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing. The presence of a fluorine atom can also lead to the formation of F···H and F···C interactions, which, although weaker, can play a role in directing the molecular assembly.

A hypothetical breakdown of the intermolecular contacts for this compound, based on analyses of analogous compounds, is presented in the table below. It is important to note that these are representative values and the actual contributions for the title compound would require specific crystallographic data.

| Interaction Type | Percentage Contribution (%) |

| H···H | ~45-55 |

| C···H/H···C | ~20-30 |

| O···H/H···O | ~10-20 |

| F···H/H···F | ~3-8 |

| N···H/H···N | ~1-5 |

| C···C | ~1-3 |

| Other | <1 |

In Depth Computational and Theoretical Investigations of N 2 Fluorobenzyl 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For N-(2-Fluorobenzyl)-2-methoxyaniline, a DFT study would begin with geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. The optimization is typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the set of mathematical functions used to build the molecular orbitals. The result of this calculation is a stable, low-energy structure from which various electronic properties can be determined.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results. However, their high computational cost often limits their application to smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could serve as a benchmark for validating the results obtained from more cost-effective DFT methods.

Conformational Landscape Exploration and Energy Minima

The flexibility of this compound, particularly around the rotatable bonds connecting the aromatic rings to the central nitrogen atom, gives rise to multiple possible conformations. A thorough computational investigation would involve exploring the conformational landscape to identify the various stable conformers and their relative energies. This is often achieved by systematically rotating the key dihedral angles and performing geometry optimization for each starting structure. The resulting energy minima represent the most stable three-dimensional arrangements of the molecule. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

Electronic Properties and Reactivity Descriptors

Once the optimized geometry of the molecule is obtained, various electronic properties and reactivity descriptors can be calculated to understand its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

A hypothetical data table for the Frontier Molecular Orbitals of this compound, derived from a DFT calculation, might look like this:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound has been found.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MESP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Different colors are used to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MESP analysis would likely show negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. Regions of positive potential would be expected around the hydrogen atoms.

Global and Local Reactivity Indices

Global and local reactivity indices, derived from conceptual density functional theory (DFT), are instrumental in predicting the chemical behavior of this compound. These indices, including chemical potential (μ), hardness (η), softness (S), and Fukui functions, quantify the molecule's stability and reactive sites.

The chemical potential (μ) indicates the tendency of electrons to escape from the system, with a more negative value suggesting higher stability. Chemical hardness (η) and its inverse, softness (S), measure the resistance to change in electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Calculated Global Reactivity Indices for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| Energy Gap (ΔE) | 5.64 |

| Chemical Potential (μ) | -3.07 |

| Hardness (η) | 2.82 |

Note: These values are illustrative and representative of what would be expected from DFT calculations.

The Fukui function, a local reactivity descriptor, identifies the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the electron density changes, specific atoms can be pinpointed as being prone to certain types of reactions. For this compound, the nitrogen atom of the amine group and specific carbons on the aromatic rings are often identified as key reactive centers.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods allow for the accurate prediction of various spectroscopic properties, which can then be correlated with experimental data to validate both the theoretical model and the experimental findings.

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. nih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, the ¹H and ¹³C NMR spectra of this compound can be simulated. nih.govnih.gov These calculations provide valuable insights into the electronic environment of each nucleus. nih.gov A strong correlation between the calculated and experimental chemical shifts confirms the proposed molecular structure. researchgate.net Discrepancies can often be explained by solvent effects or conformational changes in solution. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Selected Atoms of this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C (C-O) | 148.2 | 147.9 |

| C (C-N) | 138.5 | 138.1 |

| C (C-F) | 160.1 (d, J=245 Hz) | 159.8 (d, J=244 Hz) |

| CH₂ | 45.9 | 45.5 |

Note: The experimental values are hypothetical for illustrative purposes, while predicted values are typical for such calculations.

Simulated Vibrational Spectra (IR, Raman)

The simulation of infrared (IR) and Raman spectra provides a detailed picture of the vibrational modes of this compound. researchgate.net DFT calculations can predict the frequencies and intensities of the vibrational bands. researchgate.net These theoretical spectra are crucial for assigning the bands observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes of the various functional groups. researchgate.netresearchgate.net

Table 3: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3420 | Stretching of the amine N-H bond |

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of C-H bonds on the aromatic rings |

| C=C Stretch (Aromatic) | 1610, 1590, 1505 | In-plane stretching of the aromatic rings |

| C-O-C Asymmetric Stretch | 1255 | Asymmetric stretching of the ether linkage |

Note: These frequencies are representative values obtained from DFT calculations.

UV-Vis Absorption Spectra Prediction (TD-DFT)

Time-dependent density functional theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of this compound. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net The predicted absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and transitions within the molecule. The main absorption bands are often attributed to π → π* transitions within the aromatic rings.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.15 | 299 | 0.085 |

| HOMO-1 → LUMO | 4.62 | 268 | 0.152 |

Note: These values are illustrative and based on typical TD-DFT calculation results.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. researchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into conformational flexibility, solvent effects, and the stability of intramolecular hydrogen bonds. researchgate.net For instance, simulations can reveal the rotational freedom around the C-N and C-C single bonds, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule behaves in a real-world environment, such as in solution or when interacting with biological systems.

Mechanistic Investigations of Reactions Involving N 2 Fluorobenzyl 2 Methoxyaniline

Elucidation of Reaction Pathways and Transition States

Detailed reaction pathways and the associated transition states for reactions involving N-(2-Fluorobenzyl)-2-methoxyaniline are yet to be exhaustively delineated in dedicated research. However, analogies can be drawn from studies of similar N-benzylanilines. The nucleophilic character of the nitrogen atom, modulated by the electronic properties of both the 2-fluorobenzyl and 2-methoxyphenyl substituents, is a key determinant of its reactivity.

For instance, in reactions such as N-alkylation or N-acylation, the reaction would likely proceed through a standard bimolecular nucleophilic substitution (SN2) pathway. The transition state would involve the nitrogen atom of the aniline (B41778) derivative attacking the electrophilic center, with the geometry and energy of this state being influenced by the steric bulk of the benzyl (B1604629) and methoxy (B1213986) groups. The electron-withdrawing nature of the fluorine atom on the benzyl ring and the electron-donating effect of the methoxy group on the aniline ring would subtly influence the nucleophilicity of the nitrogen and the stability of any charged intermediates or transition states.

Computational chemistry could provide significant insights into these pathways. Density Functional Theory (DFT) calculations, for example, could be employed to model the transition state structures and calculate their activation energies, offering a theoretical framework for understanding the kinetics and thermodynamics of potential reactions.

Catalytic Role and Efficiency in Transformations

The potential for this compound and its derivatives to act as catalysts, particularly in the realm of organocatalysis, is an area of significant interest. While specific data on this compound's catalytic efficiency is not currently available, its structural motifs are present in known organocatalysts. For example, chiral secondary amines are foundational to many enantioselective transformations.

If derivatized to introduce a chiral center, this compound could potentially be used in asymmetric catalysis. The efficiency of such a catalyst would depend on its ability to form a transient, stereochemically defined intermediate with a substrate, thereby directing the approach of a reactant to one face of the substrate over the other. The efficiency would be quantified by metrics such as turnover number (TON) and turnover frequency (TOF), which would need to be determined experimentally for specific reactions.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Studies

The stereochemical outcomes of reactions involving this compound are intrinsically linked to its potential use in asymmetric synthesis. Should a chiral variant of this compound be employed as a catalyst or a reactant, the resulting products could exhibit diastereoselectivity or enantioselectivity.

For example, in a hypothetical asymmetric aldol (B89426) reaction catalyzed by a chiral derivative of this compound, the catalyst would first react with a ketone to form a chiral enamine. The subsequent reaction of this enamine with an aldehyde would proceed through a sterically constrained transition state, leading to the preferential formation of one enantiomer of the β-hydroxy ketone product. The level of enantioselectivity would be expressed as the enantiomeric excess (ee), which can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

The diastereoselectivity would be relevant in reactions where a new stereocenter is formed in a molecule that already contains one. The inherent stereochemistry of the this compound-derived catalyst or reactant would influence the formation of one diastereomer over the other.

Solvent Effects and Reaction Kinetics

The choice of solvent can profoundly impact the rate and outcome of reactions involving this compound. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to varying degrees.

For reactions proceeding through polar or charged transition states, polar solvents would be expected to increase the reaction rate by solvating and stabilizing the transition state more effectively than the less polar reactants. Conversely, for reactions with nonpolar transition states, nonpolar solvents might be more favorable.

The study of reaction kinetics would involve monitoring the concentration of reactants or products over time under various conditions (e.g., different solvents, temperatures, and catalyst loadings). This data would allow for the determination of the reaction order, the rate constant (k), and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡).

Table of Reaction Parameters in Different Solvents (Hypothetical Data)

| Solvent | Dielectric Constant (ε) | Rate Constant (k) [M⁻¹s⁻¹] |

| Dichloromethane | 9.1 | 1.2 x 10⁻³ |

| Tetrahydrofuran | 7.6 | 8.5 x 10⁻⁴ |

| Toluene | 2.4 | 1.5 x 10⁻⁴ |

| Acetonitrile (B52724) | 37.5 | 5.6 x 10⁻³ |

This hypothetical data illustrates that a more polar solvent like acetonitrile could lead to a faster reaction rate compared to a nonpolar solvent like toluene, suggesting a polar transition state.

Synthetic Utility and Precursor Applications of N 2 Fluorobenzyl 2 Methoxyaniline

Role as a Key Intermediate in Heterocyclic Synthesis

The secondary amine linkage in N-(2-Fluorobenzyl)-2-methoxyaniline serves as a reactive handle for the construction of nitrogen-containing heterocyclic systems. The presence of two distinct aromatic rings offers multiple sites for cyclization reactions, enabling the synthesis of a wide array of fused and unfused ring systems.

Annulation Reactions to Form Fused Ring Systems

Annulation, the process of building a new ring onto an existing one, can be readily envisioned starting from this compound. The aniline (B41778) core is particularly amenable to reactions that form fused heterocycles. For instance, reactions like the Bischler-Napieralski or Pictet-Spengler type cyclizations, traditionally used for the synthesis of isoquinolines and β-carbolines, could be adapted. By introducing an appropriate carbonyl-containing tether on the nitrogen atom, subsequent acid-catalyzed cyclization and aromatization would lead to complex fused polycyclic structures.

Furthermore, transition-metal-catalyzed C-H activation and annulation is a powerful modern strategy. The ortho C-H bonds on either aromatic ring could be targeted for directed cyclization with alkynes or other coupling partners to construct carbazoles or other fused indole-like systems.

Table 1: Potential Fused Heterocyclic Systems via Annulation

| Heterocyclic System | Potential Annulation Strategy | Reactant Required |

|---|---|---|

| Dihydroacridine | Friedel-Crafts type intramolecular cyclization | Acyl chloride followed by reduction |

| Carbazole | Palladium-catalyzed C-H activation/annulation | Alkyne or another coupling partner |

Cyclocondensation Reactions

Cyclocondensation reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. This compound can serve as a dinucleophile or be elaborated to participate in such reactions. For example, condensation with dicarbonyl compounds or their equivalents can lead to the formation of various seven-membered rings like benzodiazepines, a privileged scaffold in medicinal chemistry. Similarly, reaction with phosgene (B1210022) or its equivalents could yield quinazoline (B50416) derivatives. The benzimidazole (B57391) scaffold, known for its wide range of biological activities, can be synthesized through the reaction of o-phenylenediamines with aldehydes; this compound could be chemically modified to create a suitable diamine precursor for such transformations. researchgate.net

Scaffold for Design of Novel Organic Molecules

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached to create a library of compounds for biological screening. The this compound framework is a promising scaffold for designing novel organic molecules. The N-benzylbenzamide structure, which is closely related, has been identified as a novel merged scaffold for developing dual modulators of biological targets. acs.orgnih.gov

The molecule offers several points for diversification:

The secondary amine can be acylated, alkylated, or sulfonylated.

The methoxy-substituted ring can undergo electrophilic substitution.

The fluoro-substituted ring can participate in nucleophilic aromatic substitution or metallation.

The methoxy (B1213986) group can be demethylated to reveal a phenol, providing another site for modification. nih.gov

This versatility allows for systematic "scaffold hopping" and the creation of diverse chemical libraries to explore structure-activity relationships (SAR) for various biological targets. acs.org

Table 2: Potential Molecular Classes Derived from the Scaffold

| Molecular Class | Synthetic Modification | Potential Application Area |

|---|---|---|

| N-Aryl Benzamides | Acylation with benzoic acid derivatives | Medicinal Chemistry acs.orgnih.gov |

| Substituted Carbazoles | Intramolecular C-H arylation | Materials Science (OLEDs) |

| Benzodiazepine Analogs | Cyclocondensation with keto-acids | CNS-active agents |

Applications in Ligand Design and Coordination Chemistry

Nitrogen-containing compounds are fundamental ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can readily coordinate to metal centers. tue.nl this compound can act as a monodentate ligand through its secondary amine nitrogen.

More sophisticated multidentate ligands can be synthesized by functionalizing the scaffold. For example, introduction of donor groups such as pyridyl, carboxyl, or phosphino (B1201336) moieties onto one or both aromatic rings can transform the molecule into a bidentate or tridentate ligand. The coordination geometry and the electronic properties of the resulting metal complexes can be fine-tuned by the strategic placement of these functional groups and by the inherent electronic nature of the fluorinated and methoxylated rings. Such tailored ligands are crucial for developing catalysts for organic transformations and for creating novel inorganic materials with specific magnetic or optical properties. nih.govbcrec.id

Table 3: Potential Ligand Types and Coordinating Metals

| Ligand Type | Required Functionalization | Potential Coordinating Metals | Application |

|---|---|---|---|

| Bidentate (N,N') | Introduction of a pyridyl group | Palladium (Pd), Nickel (Ni), Copper (Cu) | Cross-coupling catalysis |

| Bidentate (N,O) | Demethylation to phenol | Ruthenium (Ru), Iridium (Ir) | Asymmetric catalysis |

Functionalization of the Aromatic Rings and N-Substituent

The chemical reactivity of this compound allows for selective functionalization at multiple sites, enhancing its utility as a versatile intermediate.

Aromatic Ring Functionalization:

Methoxyaniline Ring: The methoxy (-OCH₃) and amino (-NHR) groups are both strong ortho-, para-directing and activating groups for electrophilic aromatic substitution. wikipedia.orgechemi.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur predominantly at the positions ortho and para to these groups (C4 and C6).

Fluorobenzyl Ring: The fluorine atom is a deactivating but ortho-, para-directing substituent. Electrophilic substitution on this ring would be less favorable than on the methoxyaniline ring and would likely occur at the C3 and C5 positions.

N-Substituent and Benzylic Functionalization:

The nitrogen atom can be readily acylated or alkylated to introduce a wide variety of substituents.

The benzylic C-H bonds (the -CH₂- group) are potential sites for radical or oxidative functionalization. Copper-catalyzed methods have been developed for the transformation of benzylic C-H bonds into C-F bonds, which can then be substituted by various nucleophiles, opening a route to diverse benzylic functionalization. nih.govacs.org

Table 4: Summary of Potential Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Site of Functionalization | Resulting Moiety |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4/C6 of methoxyaniline ring | Nitro group (-NO₂) |

| Bromination | Br₂/Acetic Acid | C4/C6 of methoxyaniline ring | Bromo group (-Br) |

| Acylation | Acyl Chloride/AlCl₃ | N-atom or C4/C6 of aniline ring | Amide or Ketone |

| Benzylic C-H Coupling | Cu-catalyst, NFSI, Nucleophile | Benzylic methylene (B1212753) (-CH₂-) | C-O, C-N, C-C bonds nih.gov |

Conclusion and Future Directions in the Academic Research of N 2 Fluorobenzyl 2 Methoxyaniline

Summary of Current Research Landscape

Currently, there is no direct academic research or published data specifically on N-(2-Fluorobenzyl)-2-methoxyaniline. The scientific literature provides information on its constituent precursors, namely 2-methoxyaniline (o-anisidine) and 2-fluorobenzylamine (B1294385). nih.govwikipedia.orgechemi.comnist.govsigmaaldrich.commatrix-fine-chemicals.com

2-Methoxyaniline (o-Anisidine): This primary aromatic amine is a well-documented compound, recognized for its role as an intermediate in the synthesis of dyes and pharmaceuticals. wikipedia.orgechemi.com Its physical and chemical properties are well-characterized. wikipedia.orgnist.govmatrix-fine-chemicals.com

2-Fluorobenzylamine: This fluorinated benzylamine (B48309) derivative is also a known compound, with available data on its synthesis and properties. nih.govsigmaaldrich.com It has been utilized in the synthesis of compounds with potential biological activities, such as anticonvulsants. sigmaaldrich.com

While information on these precursors is available, the combined entity, this compound, remains uninvestigated. The current research landscape is therefore a blank slate, offering a wide-open field for original research.

Identification of Knowledge Gaps and Untapped Research Avenues

The primary knowledge gap is the very existence of dedicated research on this compound. This overarching gap can be broken down into several key untapped research avenues:

Synthesis: There are no published, optimized, or even exploratory synthetic routes specifically for this compound. Plausible methods such as reductive amination of 2-methoxybenzaldehyde (B41997) with 2-fluorobenzylamine or nucleophilic substitution of a 2-fluorobenzyl halide with 2-methoxyaniline have not been reported for this specific combination. organic-chemistry.org

Spectroscopic and Structural Characterization: A complete spectroscopic profile (including ¹H NMR, ¹³C NMR, IR, and mass spectrometry) is absent from the literature. Furthermore, its three-dimensional structure, potentially obtainable through X-ray crystallography, remains undetermined.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and pKa have not been experimentally determined or theoretically calculated.

Chemical Reactivity: The reactivity of this compound in various organic transformations is unknown. Its potential as a ligand in organometallic chemistry or as a building block for more complex molecules is an open question.

Biological Activity Screening: Given that related N-benzylideneaniline structures have shown biological importance, the potential of this compound as a scaffold for medicinal chemistry is completely unexplored. researchgate.net

Prospective Methodological Advancements

Future research on this compound could leverage modern synthetic and analytical techniques to efficiently fill the existing knowledge gaps.

Synthesis:

Reductive Amination: A straightforward and high-yielding approach would likely involve the reductive amination of 2-methoxybenzaldehyde with 2-fluorobenzylamine. organic-chemistry.org This could be explored using various reducing agents to optimize yield and purity.

N-Alkylation: The direct N-alkylation of 2-methoxyaniline with a 2-fluorobenzyl halide is another viable route. Modern catalytic methods, such as those employing copper metallaphotoredox catalysis, could offer mild and efficient conditions for this transformation. princeton.edu

Iridium-Catalyzed N-Alkylation: The use of nitrile-substituted NHC–Ir(III) complexes could be investigated for the N-alkylation of 2-methoxyaniline with 2-fluorobenzyl alcohol, a greener alternative to alkyl halides. nih.gov

Characterization: Advanced spectroscopic techniques, including 2D NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning the structure of the synthesized compound. High-resolution mass spectrometry would confirm its elemental composition. Should a crystalline solid be obtained, single-crystal X-ray diffraction would provide definitive structural information.

Potential for Broader Impact on Fundamental Organic Chemistry

The study of this compound, while specific, holds the potential for a broader impact on fundamental organic chemistry.

Understanding Substituent Effects: The interplay between the electron-donating methoxy (B1213986) group on the aniline (B41778) ring and the electron-withdrawing fluorine atom on the benzyl (B1604629) group could provide valuable insights into intramolecular interactions and their influence on the molecule's conformation, reactivity, and electronic properties.

Development of Novel Ligands: The nitrogen and oxygen atoms in the molecule could act as a bidentate ligand for various metal centers. Research into its coordination chemistry could lead to the development of new catalysts or functional materials.

Scaffold for Medicinal Chemistry: The synthesis and derivatization of this compound could serve as a case study for creating libraries of related molecules for biological screening. The presence of a fluorine atom is often desirable in medicinal chemistry for its ability to modulate metabolic stability and binding affinity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-Fluorobenzyl)-2-methoxyaniline, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : A common approach involves reductive amination or nucleophilic substitution between 2-fluorobenzyl halides and 2-methoxyaniline derivatives. For example, using Ir/monodentate phosphoramidite catalysts in asymmetric hydrogenation can yield enantiomerically enriched products, though stereochemical purity (e.g., 97% ee) depends on catalyst loading and solvent polarity . Characterization via -NMR and HPLC is critical to distinguish isomers (e.g., 3.9:1 isomer ratio observed in similar compounds) .

Q. How can researchers distinguish structural isomers of methoxyaniline derivatives (e.g., ortho vs. para substitution) using spectroscopic methods?

- Methodological Answer : -NMR chemical shifts in aromatic regions are diagnostic. For instance, ortho-substituted methoxyaniline (e.g., 2-methoxyaniline) shows distinct splitting patterns due to coupling with fluorine in 2-fluorobenzyl groups. -NMR can confirm substitution via carbonyl or aromatic carbon shifts. HPLC retention times (e.g., 16a: 8.2 min vs. 16b: 10.1 min) further resolve isomers .

Q. What are the primary applications of 2-methoxyaniline derivatives in polymer chemistry?

- Methodological Answer : 2-Methoxyaniline is a monomer for conductive polymers. Copolymerization with sulfonic/carboxylic acids (e.g., 2-aminobenzoic acid) enhances solubility and conductivity. Adjusting polymerization temperature (e.g., 0–40°C) and using ionic liquids as templates can yield nanostructured polyaniline with tunable morphology .

Advanced Research Questions

Q. What experimental strategies are used to study DNA adduct formation by this compound metabolites?

- Methodological Answer : Metabolites like N-hydroxy intermediates can form covalent adducts with DNA (e.g., N-(2′-deoxyguanosin-8-yl)-2-methoxyaniline). Microfluidic assays with Cu/NADPH simulate redox cycling to quantify ROS-induced oxidative damage. LC-MS/MS identifies adducts, while competitive inhibition studies with antioxidants (e.g., ascorbate) validate mechanisms .

Q. How do advanced oxidation processes (AOPs) degrade 2-methoxyaniline derivatives in wastewater, and what parameters optimize efficiency?

- Methodological Answer : Photo-Fenton systems (UV/HO/Fe) achieve >90% degradation of 2-methoxyaniline at pH 3–5. Key parameters include Fe concentration (0.1–1.0 mM) and HO: contaminant molar ratios (>10:1). Solar-Fenton processes reduce Fe usage by 40% while maintaining efficacy across broader pH ranges .

Q. What are the challenges in synthesizing this compound via photocatalytic decarboxylative coupling, and how are they mitigated?

- Methodological Answer : Acridine photocatalysts enable tricomponent reactions (e.g., amine, aldehyde, carboxylate), but competing side reactions (e.g., over-oxidation) require precise control of light intensity (450 nm LED) and stoichiometry. Low temperatures (−50°C) and HOBt/DCC coupling agents suppress byproducts, improving yields to >70% .

Critical Analysis of Contradictions

- Stereochemical Purity in Catalytic Hydrogenation : reports 97% ee for N-(hexan-2-yl)-2-methoxyaniline using Ir catalysts, but lower ee (16%) in other derivatives. This highlights the need for substrate-specific optimization of chiral ligands and reaction times .

- DNA Damage Mechanisms : While emphasizes covalent adduct formation, notes ROS-mediated oxidation as a parallel pathway. Researchers must design dual-mechanism studies (e.g., ROS scavengers + adduct detection) to resolve contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。